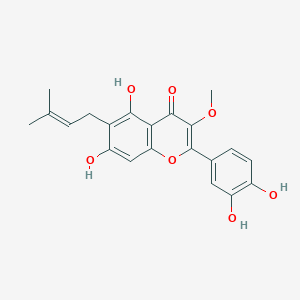

6-Prenylquercetin-3-Me ether

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)25)19(26)21(27-3)20(28-16)11-5-7-13(22)15(24)8-11/h4-5,7-9,22-25H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZFYPTHFWMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 6-Prenylquercetin-3-Me Ether

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive, in-depth overview of the methodologies and data interpretation involved in the structural elucidation of 6-Prenylquercetin-3-Me ether, a representative prenylated flavonoid. While this specific compound serves as a model, the principles and techniques described are broadly applicable to the characterization of novel natural products.

Introduction

Quercetin and its derivatives are a prominent class of flavonoids known for their diverse biological activities.[1] Modifications to the core quercetin structure, such as prenylation and methylation, can significantly alter their physicochemical properties and pharmacological effects.[1] The addition of a lipophilic prenyl group can enhance membrane permeability and interaction with cellular targets, while methylation can affect metabolic stability and bioavailability. The precise determination of the molecular structure of these analogues is a critical step in understanding their structure-activity relationships and potential for therapeutic development.

This technical guide outlines a systematic approach to the structure elucidation of this compound, integrating chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Proposed Structure

The proposed structure for this compound is presented below:

Caption: Proposed chemical structure of this compound.

Experimental Workflow and Protocols

The elucidation of the structure of this compound would typically follow the workflow detailed below.

Caption: Workflow for the structure elucidation of this compound.

Isolation and Purification Protocol

-

Extraction: Dried and powdered plant material is subjected to extraction, for example, using methanol in a Soxhlet apparatus. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity. The fraction containing the target compound is identified by thin-layer chromatography (TLC).

-

Column Chromatography: The active fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by TLC.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

Spectroscopic Analysis Protocols

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is infused directly into the ESI source or injected via an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000). The exact mass is used to determine the elemental composition.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Experiments: A standard suite of 1D and 2D NMR experiments is performed:

-

¹H NMR: To determine the number and types of protons and their coupling relationships.

-

¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

Data Presentation and Interpretation

Mass Spectrometry Data

The molecular formula is a cornerstone of structure elucidation. High-resolution mass spectrometry provides the necessary accuracy to determine the elemental composition.

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ | Positive Ion Mode |

| Measured [M+H]⁺ | 385.1332 | Protonated molecule |

| Calculated [M+H]⁺ | 385.1338 | For C₂₁H₂₁O₇ |

| Molecular Formula | C₂₁H₂₀O₇ | Derived from exact mass |

NMR Spectroscopic Data

The following tables present the hypothetical ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆. This data is synthetically generated based on known spectral data for quercetin, its methyl ethers, and prenylated flavonoids.[2][3][4]

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 5-OH | 12.51 | s | Hydroxyl | |

| 7-OH | 10.80 | s | Hydroxyl | |

| 3'-OH, 4'-OH | 9.35 | br s | Hydroxyls | |

| H-2' | 7.65 | d | 2.2 | Aromatic CH |

| H-6' | 7.53 | dd | 8.5, 2.2 | Aromatic CH |

| H-5' | 6.88 | d | 8.5 | Aromatic CH |

| H-8 | 6.40 | s | Aromatic CH | |

| H-1'' | 3.25 | d | 7.0 | Allylic CH₂ |

| H-2'' | 5.20 | t | 7.0 | Vinylic CH |

| H-4'', H-5'' | 1.65 | s | Methyls (x2) | |

| 3-OCH₃ | 3.78 | s | Methoxyl |

| Position | δ (ppm) | Assignment |

| C-2 | 155.8 | C |

| C-3 | 138.5 | C |

| C-4 | 176.0 | C=O |

| C-5 | 161.2 | C |

| C-6 | 108.5 | C |

| C-7 | 164.5 | C |

| C-8 | 93.5 | CH |

| C-9 | 156.3 | C |

| C-10 | 103.8 | C |

| C-1' | 121.5 | C |

| C-2' | 115.8 | CH |

| C-3' | 145.0 | C |

| C-4' | 148.2 | C |

| C-5' | 115.2 | CH |

| C-6' | 120.5 | CH |

| C-1'' | 21.2 | CH₂ |

| C-2'' | 122.0 | CH |

| C-3'' | 130.8 | C |

| C-4'' | 25.5 | CH₃ |

| C-5'' | 17.8 | CH₃ |

| 3-OCH₃ | 60.1 | CH₃ |

Structure Confirmation via 2D NMR

The final structure is pieced together using correlations from 2D NMR experiments.

Caption: Key 2D NMR correlations for structure confirmation.

-

COSY: Correlations between H-5' and H-6' would confirm the substitution pattern on the B-ring. A correlation between the allylic methylene protons (H-1'') and the vinylic proton (H-2'') would establish the connectivity within the prenyl group.

-

HMBC: The crucial HMBC correlations would be:

-

The methylene protons of the prenyl group (H-1'') to C-5, C-6, and C-7, definitively placing the prenyl group at the C-6 position.

-

The methoxy protons (3-OCH₃) to C-3, confirming the position of the methyl ether.

-

The aromatic proton H-8 to carbons C-7, C-9, and C-10, confirming the A-ring structure.

-

The B-ring protons (H-2', H-5', H-6') to C-2, confirming the connection of the B-ring to the C-ring.

-

Conclusion

Through the systematic application of chromatographic and spectroscopic techniques, the structure of a novel flavonoid can be unequivocally determined. The combination of high-resolution mass spectrometry to establish the molecular formula and a suite of 1D and 2D NMR experiments to piece together the molecular framework provides a powerful and reliable strategy for the structure elucidation of complex natural products like this compound. This foundational characterization is essential for any further investigation into the biological activity and therapeutic potential of such compounds.

References

Natural Occurrence and Isolation of 6-Prenylquercetin-3-Me Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological context of 6-Prenylquercetin-3-Me ether. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Identity and Natural Sources

This compound, systematically named 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one, is a prenylated flavonoid. Its chemical structure is characterized by a quercetin backbone with a prenyl group attached at the C-6 position and a methyl ether at the C-3 hydroxyl group.

The primary documented natural source of this compound is the fruit of Sinopodophyllum hexandrum (Berberidaceae), a perennial medicinal plant found in the Southwest of China[1]. This plant is a known rich source of various bioactive prenylated flavonoids[1][2].

Table 1: Natural Source and Biological Activity of this compound

| Compound Name | Synonym(s) | Natural Source | Plant Part | Reported Biological Activity | IC50 Value (µM) |

| This compound | 3-O-Methylgancaonin P | Sinopodophyllum hexandrum | Fruit | Cytotoxicity against MCF-7 and HepG2 human cancer cell lines[1][2] | 6.25 (MCF-7), 3.83 (HepG2) |

Experimental Protocols

Isolation of this compound from Sinopodophyllum hexandrum

The following protocol is adapted from a comprehensive study on the isolation of prenylated flavonoids from the fruits of S. hexandrum. While this protocol describes the isolation of numerous flavonoids, it is representative of the procedure used to obtain this compound.

2.1.1. Extraction

-

Air-dry the fruits of Sinopodophyllum hexandrum and grind them into a fine powder.

-

Weigh the powdered plant material (e.g., 9.1 kg).

-

Place the powder in a suitable vessel for reflux extraction.

-

Add 95% ethanol (EtOH) at a sufficient volume to immerse the powder (e.g., 20 L).

-

Heat the mixture to reflux and maintain for 2 hours.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the reflux extraction process two more times with fresh 95% EtOH.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a dark brown residue (e.g., 1.6 kg).

2.1.2. Partitioning

-

Suspend the crude extract residue in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

Petroleum ether (PE)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Collect each solvent layer. The prenylated flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

2.1.3. Chromatographic Separation

-

Concentrate the ethyl acetate layer (e.g., 142.71 g) to dryness.

-

Subject the EtOAc residue to silica gel column chromatography (e.g., column size 100 x 10 cm).

-

Elute the column with a gradient of petroleum ether-acetone.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Subject the fraction containing the target compound (as determined by preliminary analysis like LC-MS) to further purification steps. This may include:

-

Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) for final purification. A typical mobile phase for flavonoids is a gradient of methanol-water or acetonitrile-water.

-

Note: Specific quantitative yield for this compound is not explicitly reported in the cited literature. The isolation of this and similar compounds typically results in milligram quantities from a kilogram-scale extraction.

Cytotoxicity Evaluation: MTT Assay

The cytotoxicity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

2.2.1. Cell Culture and Seeding

-

Culture MCF-7 or HepG2 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

2.2.2. Compound Treatment

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of the compound in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

2.2.3. MTT Staining and Measurement

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Sinopodophyllum hexandrum.

Potentially Modulated Signaling Pathway

While specific signaling pathways for this compound have not been fully elucidated, prenylated flavonoids are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K-Akt and ERK/MAPK pathways. The cytotoxic effects observed suggest a potential interaction with these pathways. The diagram below illustrates a simplified PI3K-Akt signaling pathway, a common target of anticancer compounds.

References

Isolating 6-Prenylquercetin-3-Me ether from Sinopodophyllum hexandrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical, yet scientifically grounded, methodology for the isolation and characterization of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid, from the medicinal plant Sinopodophyllum hexandrum. While this specific compound has not been explicitly reported as isolated from this plant, the presence of numerous other prenylated flavonoids and quercetin derivatives, such as 8,2'-diprenylquercetin 3-methyl ether, in S. hexandrum strongly suggests the feasibility of its isolation[1]. The protocols outlined below are synthesized from established methods for the separation of flavonoids from plant matrices, particularly from Sinopodophyllum species[2][3][4].

Introduction to Sinopodophyllum hexandrum and Prenylated Flavonoids

Sinopodophyllum hexandrum, a member of the Berberidaceae family, is a well-documented medicinal plant known for producing a variety of bioactive secondary metabolites.[2] While renowned for its lignans, particularly the anticancer agent podophyllotoxin, the plant is also a rich source of flavonoids. Prenylated flavonoids, a subclass characterized by the addition of a lipophilic prenyl group, often exhibit enhanced biological activities compared to their non-prenylated counterparts, including improved bioavailability and increased cytotoxicity towards cancer cells. This makes the isolation and study of novel prenylated flavonoids like this compound a promising avenue for drug discovery.

Experimental Protocols

The following sections detail a multi-step protocol for the extraction, fractionation, and purification of the target compound.

Plant Material Collection and Preparation

Fresh fruits of Sinopodophyllum hexandrum should be collected and authenticated by a plant taxonomist. The plant material is then washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

A general procedure for extracting flavonoids from plant material involves the use of organic solvents.

Protocol:

-

Macerate the powdered plant material (approximately 1 kg) with 95% ethanol (EtOH) at a 1:10 solid-to-liquid ratio at room temperature for 72 hours, with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

Fractionation (Liquid-Liquid Partitioning)

The crude extract is subjected to sequential liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude ethanolic extract in deionized water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity:

-

Petroleum ether (to remove non-polar compounds like fats and sterols)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Collect each fraction and evaporate the solvent under reduced pressure. The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of chromatographic techniques.

Protocol:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0 to 0:100 v/v), followed by a gradient of ethyl acetate and methanol.

-

Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using appropriate visualization reagents (e.g., UV light, anisaldehyde-sulfuric acid spray).

-

Combine fractions with similar TLC profiles. Fractions showing potential presence of the target flavonoid are pooled for further purification.

Protocol:

-

Further purify the enriched fractions from the silica gel column using a Sephadex LH-20 column.

-

Use methanol as the mobile phase.

-

This step is effective for separating flavonoids from other phenolic compounds and smaller molecules.

Protocol:

-

The final purification step involves preparative HPLC on a C18 reversed-phase column.

-

A typical mobile phase would be a gradient of methanol and water (with 0.1% formic acid).

-

Monitor the elution at multiple wavelengths (e.g., 254 nm and 365 nm).

-

Collect the peak corresponding to the target compound. The purity of the isolated compound should be assessed by analytical HPLC.

Structural Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to determine the carbon-hydrogen framework, and 2D-NMR (COSY, HSQC, HMBC) to establish the connectivity of atoms and the position of the prenyl and methyl groups.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on the isolation of similar compounds from Sinopodophyllum hexandrum.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Yield (g) | Yield (%) |

| Crude Ethanol Extract | 1 kg dried fruit powder | 120 | 12.0 |

| Petroleum Ether Fraction | 120 g crude extract | 15 | 12.5 |

| Dichloromethane Fraction | 120 g crude extract | 10 | 8.3 |

| Ethyl Acetate Fraction | 120 g crude extract | 25 | 20.8 |

| n-Butanol Fraction | 120 g crude extract | 30 | 25.0 |

| Aqueous Residue | 120 g crude extract | 35 | 29.2 |

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Data |

| HR-ESI-MS | [M+H]⁺ at m/z 385.1287 (Calculated for C₂₁H₂₁O₇) |

| ¹H-NMR (500 MHz, CD₃OD) | δ 12.5 (s, 1H, 5-OH), 7.7-6.2 (m, aromatic protons), 5.2 (t, 1H, vinylic H of prenyl), 3.8 (s, 3H, 3-OCH₃), 3.3 (d, 2H, benzylic CH₂ of prenyl), 1.7, 1.6 (s, 3H each, methyls of prenyl) |

| ¹³C-NMR (125 MHz, CD₃OD) | Signals corresponding to quercetin backbone, a methoxy group, and a prenyl group. |

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathway

Prenylated flavonoids are known to exhibit cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The described methodology provides a robust framework for the successful isolation and characterization of this compound from Sinopodophyllum hexandrum. The unique structural features of this compound, combining a quercetin backbone with both prenyl and methyl ether modifications, make it a compelling candidate for further investigation into its pharmacological properties. The enhanced bioactivity often associated with prenylation suggests that this and similar compounds from S. hexandrum hold significant potential for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Prenylquercetin-3-Me Ether

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The addition of a prenyl group and a methyl ether to the quercetin backbone is expected to alter its physicochemical properties, primarily by increasing lipophilicity and modifying its hydrogen bonding capacity. These changes can significantly influence the compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.

Foundational & Exploratory Data of Related Compounds

The following tables summarize the available quantitative data for quercetin, 8-prenylquercetin, and quercetin-3-methyl ether to provide a comparative baseline.

| Identifier | Quercetin | 8-Prenylquercetin | Quercetin-3-methyl ether |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one[1] | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one[2] |

| Synonyms | Sophoretin, Meletin | - | 3-O-Methylquercetin, 3',4',5,7-Tetrahydroxy-3-methoxyflavone[3] |

| CAS Number | 117-39-5 | 143724-75-8[1] | 1486-70-0[4] |

| Molecular Formula | C₁₅H₁₀O₇ | C₂₀H₁₈O₇ | C₁₆H₁₂O₇ |

| Molecular Weight | 302.24 g/mol | 370.4 g/mol | 316.27 g/mol |

| Appearance | Yellow crystalline powder | - | Powder |

| Property | Quercetin | 8-Prenylquercetin (Predicted) | Quercetin-3-methyl ether (Predicted/Experimental) | 6-Prenylquercetin-3-Me ether (Estimated) | Notes |

| Melting Point | 314-317 °C | Not available | Not available | Lower than quercetin | Prenylation and methylation can disrupt crystal packing, lowering the melting point. |

| Boiling Point | >600 °C (decomposes) | Not available | 643.0 °C (Predicted) | ~650-700 °C | The larger molecular weight would suggest a higher boiling point. |

| Water Solubility | 2.5 mg/L | Lower than quercetin | 1446 mg/L (Predicted) | Very low | The non-polar prenyl group is expected to significantly decrease water solubility. |

| LogP (o/w) | 1.82 | 4.1 | 2.02 (Predicted) | ~4.3 | The prenyl group significantly increases lipophilicity (higher LogP). |

| pKa | Multiple (7.1, 8.8, 10.0, 11.2) | Not available | 6.38 (Strongest Acidic, Predicted) | One less acidic proton due to methylation. | The 3-OH group is one of the acidic protons in quercetin; its methylation will remove this pKa value. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not published. However, standard methodologies for the synthesis of prenylated flavonoids and the determination of their physicochemical properties are applicable.

Synthesis of Prenylated and Methylated Flavonoids

The synthesis of this compound would likely involve a multi-step process:

-

Regioselective Prenylation of Quercetin: The introduction of a prenyl group at the C6 position of the quercetin A-ring is a key step. This can be achieved through electrophilic substitution using a prenylating agent such as prenyl bromide in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetone). Protecting groups may be necessary to direct the prenylation to the desired position and avoid side reactions.

-

Regioselective Methylation: Following prenylation, the hydroxyl group at the C3 position can be selectively methylated. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The reactivity of the different hydroxyl groups on the flavonoid scaffold varies, which can be exploited for regioselective methylation.

-

Purification: The final product would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Structural Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Physicochemical Properties

-

Melting Point: Determined using a standard melting point apparatus. The sample is heated in a capillary tube, and the temperature range over which it melts is recorded.

-

Solubility: The equilibrium solubility can be determined by adding an excess of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a validated analytical method such as UV-Vis spectroscopy or HPLC.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique where the compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.

-

pKa Determination: The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry. In the spectrophotometric method, the UV-Vis spectrum of the compound is recorded at different pH values. The changes in absorbance at specific wavelengths are then used to calculate the pKa.

Biological Context: Potential Signaling Pathway Modulation

Flavonoids, including quercetin and its derivatives, are known to modulate various signaling pathways involved in inflammation and cancer. The addition of a prenyl group can enhance the interaction of these compounds with cellular membranes and proteins, potentially increasing their biological activity.

One of the key pathways targeted by flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.

Diagram of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Workflow Visualization

The characterization of a novel flavonoid derivative like this compound follows a structured experimental workflow.

Diagram of a General Experimental Workflow

Caption: General workflow for the characterization of a novel flavonoid.

References

6-Prenylquercetin-3-Me ether CAS number

An In-depth Technical Guide to 6-Prenylquercetin-3-Me Ether

CAS Number: 151649-34-2

Introduction

This compound, also known as 3-O-Methylgancaonin P, is a prenylated flavonoid.[1] The addition of a lipophilic prenyl group to the core flavonoid structure is a key modification known to enhance biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects when compared to their non-prenylated precursors.[2][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, potential biological activities based on related compounds, exemplary experimental protocols, and potential signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a yellow powder.[1] It can be isolated from natural sources such as the roots of Glycyrrhiza uralensis.[4]

| Property | Value | Reference |

| CAS Number | 151649-34-2 | |

| Molecular Formula | C21H20O7 | |

| Molecular Weight | 384.384 g/mol | |

| Appearance | Yellow powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity (Based on Related Compounds)

While specific quantitative biological data for this compound is limited in publicly accessible literature, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

The non-prenylated parent compound, quercetin-3-methyl ether, has demonstrated potent anticancer activity. For instance, it has been shown to suppress the formation of breast cancer stem cells by inhibiting the Notch1 and PI3K/Akt signaling pathways. Prenylation generally enhances the cytotoxic effects of flavonoids.

Table 1: Cytotoxicity of Related Prenylated Flavonoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Gancaonin G | SW480 | 9.84 | |

| Gancaonin N | HL-60 | 0.42 | |

| Gancaonin N | SMMC-7721 | 1.88 | |

| Gancaonin N | A-549 | 2.51 | |

| Gancaonin N | MCF-7 | 1.95 | |

| Gancaonin N | SW480 | 2.06 | |

| 6,8-diprenyleriodictyol | MRC-5 | 8.0 | |

| 6,8-diprenyleriodictyol | KB | 8.5 |

Anti-inflammatory Activity

Quercetin and its derivatives are well-known for their anti-inflammatory properties. 8-Prenylquercetin has been shown to have stronger anti-inflammatory effects than quercetin by targeting SEK1-JNK1/2 and MEK1-ERK1/2. Quercetin-3-O-methyl ether has also been reported to exhibit potent inhibitory effects on the formation of tumor necrosis factor-alpha (TNF-α).

Antimicrobial Activity

The prenyl group often enhances the antimicrobial activity of flavonoids. Prenylated naringenin and genistein have shown strong activity against both sensitive and resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity of Related Prenylated Flavonoids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Prenylated Naringenin (Compound 11) | S. aureus (Sensitive) | 5 | |

| Prenylated Naringenin (Compound 11) | S. aureus (Resistant) | 10 | |

| Prenylated Naringenin (Compound 12) | S. aureus (Sensitive) | 25 | |

| Prenylated Naringenin (Compound 12) | S. aureus (Resistant) | 50 | |

| Prenylated Genistein (Compound 13) | S. aureus (Sensitive) | 25 | |

| Prenylated Genistein (Compound 13) | S. aureus (Resistant) | 50 |

Experimental Protocols

The following are exemplary protocols for the synthesis and biological evaluation of this compound, based on established methods for similar compounds.

Exemplary Synthesis Protocol

The synthesis of this compound can be envisioned as a two-step process: regioselective methylation of quercetin followed by C-prenylation.

Step 1: Regioselective 3-O-methylation of Quercetin

This protocol is adapted from methods for the alkylation of quercetin.

-

Dissolution: Dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K2CO3, 1.1 equivalents) to the solution.

-

Methylation: Cool the mixture to 0°C and add methyl iodide (CH3I, 1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 3-4.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield quercetin-3-Me ether.

Step 2: C6-Prenylation of Quercetin-3-Me Ether

This protocol is based on the prenylation of flavonoids.

-

Reaction Setup: To a solution of quercetin-3-Me ether (1 equivalent) in anhydrous ethyl acetate, add anhydrous zinc chloride (ZnCl2, 2 equivalents).

-

Addition of Prenylating Agent: Add 3-methyl-2-buten-1-ol (2 equivalents) to the mixture.

-

Reaction: Reflux the mixture at 40°C for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate-hexane gradient) to isolate this compound.

Exemplary Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., SW480, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Exemplary Anti-inflammatory Assay Protocol (NO Production in Macrophages)

This protocol is based on methods used to assess the anti-inflammatory effects of flavonoids.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Potential Signaling Pathways and Workflows

Based on the known biological activities of the parent compound, quercetin-3-methyl ether, this compound may modulate key signaling pathways involved in cancer progression.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Caption: Potential inhibition of the Notch signaling pathway.

Caption: Exemplary two-step synthesis workflow.

Conclusion

This compound is a promising natural product for further investigation in drug discovery. The presence of both a prenyl group and a methyl ether on the quercetin scaffold suggests the potential for enhanced bioavailability and potent biological activities. The information and exemplary protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various disease models.

References

The Biological Activity of 6-Prenylquercetin-3-Me Ether: An Analysis of Available Scientific Literature

A comprehensive review of current scientific databases and literature reveals a significant gap in the specific research concerning the biological activity of 6-Prenylquercetin-3-Me ether. To date, no dedicated studies detailing its quantitative biological effects, specific mechanisms of action, or modulated signaling pathways have been published. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and quantitative data for this specific compound is not feasible based on the available evidence.

While direct research on this compound is absent, an examination of structurally related compounds—prenylated flavonoids and 3-O-methylquercetin—can provide valuable insights into its potential biological activities. This information may serve as a foundation for future research endeavors targeting this specific molecule.

Insights from Structurally Related Compounds

The biological activity of flavonoids is significantly influenced by the nature and position of their substituent groups. The presence of a prenyl group at the C6 position and a methyl group at the 3-O-position on the quercetin backbone would likely result in a molecule with a unique pharmacological profile, combining the effects of both modifications.

The Influence of Prenylation on Flavonoid Bioactivity

Prenylation, the attachment of a prenyl group, is known to enhance the biological activities of flavonoids.[1][2] This is often attributed to an increase in the lipophilicity of the molecule, which can lead to improved cell membrane permeability and interaction.[2]

General biological activities associated with prenylated flavonoids include:

-

Antimicrobial Activity: Many prenylated flavonoids exhibit potent activity against a range of bacteria and fungi.[2] The prenyl group is thought to enhance the disruption of microbial cell membranes.

-

Anti-inflammatory Effects: Prenylation can augment the anti-inflammatory properties of flavonoids.

-

Anticancer Properties: Increased lipophilicity due to prenylation may lead to better cellular uptake and enhanced cytotoxic effects against cancer cell lines.[3]

-

Antioxidant Activity: The effect of prenylation on antioxidant activity can vary. While the core flavonoid structure is responsible for radical scavenging, the prenyl group can modulate this activity.

The Influence of 3-O-Methylation on Quercetin Bioactivity

Methylation of the hydroxyl groups of quercetin, particularly at the 3-position, has been shown to alter its biological properties. 3-O-methylquercetin is a known metabolite of quercetin and has been the subject of several studies.

Reported biological activities of 3-O-methylquercetin include:

-

Anti-inflammatory Action: It has been shown to possess anti-inflammatory effects.

-

Enzyme Inhibition: 3-O-methylquercetin is an inhibitor of cAMP and cGMP-phosphodiesterases (PDEs).

-

Antiviral Activity: It has demonstrated antiviral properties against various viruses.

-

Neuroprotective Effects: Studies have indicated its potential to protect neuronal cells from oxidative damage.

-

Modulation of Antioxidant Activity: Methylation of the 3-hydroxyl group can decrease the primary antioxidant activity of quercetin in some assay systems.

Structure-Activity Relationship: A Combined Perspective

The combination of a prenyl group at the C6 position and a methyl group at the 3-O-position in this compound suggests a molecule with potentially enhanced bioavailability and a modified spectrum of activity compared to quercetin itself. The increased lipophilicity from the prenyl group could lead to better absorption and cellular penetration, while the methylation at the 3-position might influence its metabolic stability and interaction with specific cellular targets.

Studies on the structure-activity relationships of quercetin derivatives have indicated that modifications at the 3-OH and 7-OH positions are common for glycosylation, while methylation often occurs at the 3', 4', and 7-OH positions. The antioxidant activity of quercetin is significantly influenced by the 3-hydroxyl group. Therefore, its methylation in this compound would likely alter its radical scavenging properties.

Synthesis of Related Compounds

While no specific synthesis for this compound is detailed in the reviewed literature, general methods for the prenylation and methylation of flavonoids are well-established.

General Synthesis of Prenylated Flavonoids

The synthesis of C-prenylated flavonoids can be achieved through electrophilic aromatic substitution, reacting the flavonoid with a prenylating agent like 3-methyl-2-buten-1-ol in the presence of a catalyst such as ZnCl2. The reaction can sometimes lead to a mixture of products with prenylation at different positions.

General Synthesis of O-Methylated Quercetin

The methylation of quercetin's hydroxyl groups can be performed using reagents like methyl iodide in the presence of a base. Achieving regioselective methylation to target a specific hydroxyl group often requires the use of protecting groups for the other hydroxyls.

Future Research Directions

The lack of data on this compound highlights a clear area for future investigation. The predicted enhancement of bioactivity due to prenylation, combined with the modified pharmacological profile from 3-O-methylation, makes this compound a compelling candidate for a range of biological screenings.

Future studies should focus on:

-

Chemical Synthesis and Characterization: Developing a reliable and efficient method for the synthesis of pure this compound.

-

In Vitro Biological Screening: Evaluating its activity in a panel of assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant tests.

-

Mechanism of Action Studies: If significant activity is observed, further research should elucidate the underlying molecular mechanisms and identify the specific signaling pathways it modulates.

-

In Vivo Studies: Assessing its bioavailability, efficacy, and safety in animal models.

References

6-Prenylquercetin-3-Me Ether: A Comprehensive Technical Review and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylquercetin-3-Me ether is a prenylated and methylated derivative of the widely studied flavonoid, quercetin. While direct research on this specific compound is limited, its structural components—a prenyl group at the 6-position and a methyl ether at the 3-position—suggest a unique pharmacological profile with potential applications in oncology, inflammatory diseases, and neuroprotection. This technical guide synthesizes the available literature on its constituent moieties, 6-prenylquercetin and quercetin-3-methyl ether, to provide a comprehensive overview of its probable synthesis, biological activities, and mechanisms of action. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts centered on this compound.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Quercetin, one of the most abundant dietary flavonoids, has been the subject of extensive research.[3] However, its therapeutic potential is often hampered by poor bioavailability and metabolic instability.[4]

Chemical modifications of the quercetin backbone, such as prenylation and methylation, are strategies employed by nature and chemists to enhance its pharmacological properties. Prenylation, the attachment of a prenyl group, can improve a molecule's affinity for biological membranes and enhance its bioactivity.[5] Methylation, the addition of a methyl group, can increase metabolic stability and modulate activity.

This compound incorporates both of these modifications. This review will provide a detailed examination of the synthesis, biological activities, and underlying molecular mechanisms of its parent compounds to build a predictive profile for this novel molecule.

Synthesis

A direct, reported synthesis for this compound is not currently available in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the prenylation and methylation of flavonoids. The synthesis would likely involve a multi-step process to achieve the desired regioselectivity.

A potential synthetic pathway could involve the following key steps:

-

Regioselective Protection of Quercetin: To direct the prenylation and methylation to the desired positions, the other hydroxyl groups of quercetin would need to be protected. This is a common strategy in flavonoid synthesis.

-

Prenylation at the C-6 Position: The protected quercetin would then undergo nuclear prenylation. A common method for this is the reaction with a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst like BF3-etherate.

-

Methylation of the 3-OH Group: Following prenylation, the hydroxyl group at the 3-position would be methylated. This can be achieved using a methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).

-

Deprotection: The final step would involve the removal of the protecting groups to yield this compound.

It is important to note that optimizing the reaction conditions, including solvents, catalysts, and protecting groups, would be crucial to achieve a good yield and purity of the final product.

Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the known effects of 6-prenylquercetin and quercetin-3-methyl ether.

Anticancer Activity

Both prenylated flavonoids and methylated quercetin derivatives have demonstrated significant anticancer properties.

Quercetin-3-methyl ether has been shown to:

-

Inhibit the growth of lapatinib-sensitive and -resistant breast cancer cells by inducing G2/M cell cycle arrest and apoptosis.

-

Suppress the formation of human breast cancer stem cells by inhibiting the Notch1 and PI3K/Akt signaling pathways.

-

Promote apoptosis in colorectal cancer cells by downregulating intracellular polyamine signaling.

-

Inhibit the proliferation of mouse epidermal cells by targeting ERKs.

Prenylated flavonoids , in general, exhibit enhanced anticancer activity compared to their non-prenylated counterparts, which is often attributed to improved cellular uptake and interaction with cell membranes.

Based on this, this compound is predicted to be a potent anticancer agent, potentially exhibiting synergistic effects from both the prenyl and methyl ether moieties.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Quercetin-3-methyl ether | SK-Br-3 (lapatinib-sensitive breast cancer) | Growth inhibition | ~7.5 µM | |

| Quercetin-3-methyl ether | SK-Br-3-Lap R (lapatinib-resistant breast cancer) | Growth inhibition | ~8 µM | |

| Quercetin-3-methyl ether | RKO (colorectal cancer) | Inhibition of cell viability | ~15 µM | |

| Quercetin-3-methyl ether | SW1116 (colorectal cancer) | Inhibition of cell viability | ~18 µM |

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties.

Quercetin-3-methyl ether has demonstrated potent anti-inflammatory effects by:

-

Inhibiting the release of β-glucuronidase and lysozyme from neutrophils.

-

Strongly inhibiting superoxide anion formation in neutrophils.

-

Potently inhibiting tumor necrosis factor-alpha (TNF-α) formation in macrophages and microglial cells.

8-Prenylquercetin (a positional isomer of 6-prenylquercetin) has shown stronger inhibition of inflammatory mediators like iNOS, COX-2, NO, and various cytokines compared to quercetin. This suggests that the prenyl group enhances anti-inflammatory activity.

Therefore, this compound is expected to be a powerful anti-inflammatory agent, potentially targeting key inflammatory pathways.

Neuroprotective Effects

Oxidative stress and inflammation are key contributors to neurodegenerative diseases.

Quercetin-3-methyl ether has been shown to be a potent neuroprotectant:

-

It potently inhibits H₂O₂- and xanthine/xanthine oxidase-induced neuronal injuries with IC50 values of 0.6 and 0.7 µg/ml, respectively.

-

Its neuroprotective effects are attributed to its antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation.

The addition of a prenyl group could further enhance these neuroprotective effects by improving its ability to cross the blood-brain barrier and interact with neuronal cells.

| Compound | Assay | Activity | IC50 Value | Reference |

| Quercetin-3-methyl ether | H₂O₂-induced neuronal injury | Neuroprotection | 0.6 µg/ml | |

| Quercetin-3-methyl ether | X/XO-induced neuronal injury | Neuroprotection | 0.7 µg/ml | |

| Quercetin-3-methyl ether | Xanthine Oxidase Inhibition | Antioxidant | 42.01 µg/ml | |

| Quercetin | H₂O₂- or X/XO-induced neuronal injury | Neuroprotection | 4-5 µg/ml | |

| Quercetin | Xanthine Oxidase Inhibition | Antioxidant | 10.67 µg/ml | |

| (+)-Dihydroquercetin | Oxidative neuronal injury | Neuroprotection | Less potent than quercetin |

Signaling Pathways

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways.

Quercetin-3-methyl ether has been shown to modulate the following pathways:

-

Chk1/Cdc25c/cyclin B1/Cdk1 Pathway: Induces G2/M cell cycle arrest in breast cancer cells.

-

Notch1 and PI3K/Akt Signaling Pathways: Suppresses the formation of breast cancer stem cells.

-

Polyamine Signaling: Downregulation of this pathway leads to apoptosis in colorectal cancer cells.

-

MAPK/Erk Pathway: Protects liver cells from copper-induced oxidative stress.

Quercetin (the parent compound) is known to affect a wide array of signaling pathways, including:

-

Wnt/β-catenin Pathway

-

JAK/STAT Pathway

-

p53 Pathway

-

IL-6/STAT-3 Signaling

The prenyl group in this compound may enhance its interaction with kinases and other signaling proteins, potentially leading to a more potent modulation of these pathways.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the biological activities of quercetin derivatives.

Cell Viability and Proliferation Assays (CCK-8 or MTT)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Treat cells with the test compound.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

Cell Cycle Analysis

-

Principle: This flow cytometry technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Treat cells with the test compound.

-

Harvest the cells, fix them in ethanol, and treat with RNase.

-

Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample and to analyze the activation state of signaling pathways (e.g., phosphorylation of kinases).

-

Methodology:

-

Lyse treated cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Visualizations

Signaling Pathways

References

The Modern Quest for Nature's Defense: A Technical Guide to the Discovery and Isolation of Novel Prenylated Flavonoids

For Researchers, Scientists, and Drug Development Professionals

The intricate chemical arsenals of the plant kingdom continue to be a premier source of novel therapeutic agents. Among these, prenylated flavonoids have emerged as a particularly promising class of compounds. The addition of a lipophilic prenyl group to the flavonoid backbone often enhances biological activity, leading to potent anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the discovery and isolation of novel prenylated flavonoids, tailored for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize complex biological and experimental processes.

The Landscape of Prenylated Flavonoids: A Glimpse into their Biological Prowess

Prenylated flavonoids are a diverse group of secondary metabolites characterized by the attachment of one or more isoprenoid units, most commonly a C5 prenyl group, to the flavonoid scaffold. This structural modification significantly increases their lipophilicity, which is believed to enhance their interaction with cellular membranes and protein targets, thereby augmenting their bioactivity.[3] Recent research has uncovered a wealth of novel prenylated flavonoids with significant therapeutic potential.

Quantitative Bioactivity Data of Selected Novel Prenylated Flavonoids

The following tables summarize the cytotoxic, antimicrobial, and enzyme inhibitory activities of recently discovered or notable prenylated flavonoids. This data provides a snapshot of their potential as lead compounds in drug discovery.

Table 1: Cytotoxicity of Prenylated Flavonoids against Human Cancer Cell Lines

| Compound | Flavonoid Class | Cancer Cell Line | IC50 (µM) | Source |

| Xanthohumol | Chalcone | Breast (MCF-7) | 3.47 (4-day treatment) | [4] |

| Xanthohumol | Chalcone | Ovarian (A-2780) | 0.52 (2-day treatment) | |

| Isoxanthohumol | Flavanone | Breast (MCF-7) | 4.69 (4-day treatment) | |

| Dehydrocycloxanthohumol | Flavanone | Breast (MCF-7) | 6.87 (4-day treatment) | |

| Aurone Derivative of Xanthohumol | Aurone | Prostate (Du145) | 14.71 ± 4.42 | |

| Prenylated Chalcone 12 | Chalcone | Breast (MCF-7) | 4.19 ± 1.04 | |

| Prenylated Chalcone 13 | Chalcone | Breast (MCF-7) | 3.30 ± 0.92 | |

| Broussoflavonol B | Flavonol | Various | ~20 | |

| Morusin | Flavone | Various | ~20 | |

| Conglomeratin | Flavonoid | Breast (MCF-7) | 16.2 | |

| Conglomeratin | Flavonoid | Liver (HepG2) | 13.1 |

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Prenylated Flavonoids

| Compound | Activity | Organism/Enzyme | MIC (µg/mL) | IC50 (µM) | Ki (µM) | Source |

| Compound 1 (from P. hookeri) | Antibacterial | Gram-positive/negative | 16-32 / 8-64 | |||

| Compound 4 (from P. hookeri) | Antibacterial | Gram-positive/negative | 16-32 / 8-64 | |||

| Prenylated Flavonoid 280 | Aldose Reductase (AKR1B1) Inhibition | 1.87 | 0.71 | |||

| Prenylated Flavonoid 579 | Aldose Reductase (AKR1B1) Inhibition | 0.88 | 0.34 | |||

| Chrysin | CYP3A4 Enzyme Inhibition | 2.5 ± 0.6 | 2.4 ± 1.0 | |||

| Pinocembrin | CYP3A4 Enzyme Inhibition | 4.3 ± 1.1 | 5.1 ± 1.6 | |||

| Acacetin | CYP3A4 Enzyme Inhibition | 7.5 ± 2.7 | 12.1 ± 5.6 | |||

| Apigenin | CYP3A4 Enzyme Inhibition | 8.4 ± 1.1 | 20.2 ± 12.7 |

Experimental Protocols for the Isolation of Novel Prenylated Flavonoids

The successful isolation of novel prenylated flavonoids hinges on a systematic and well-executed experimental workflow. This section provides detailed methodologies for the key stages of this process, from initial extraction to final purification.

Extraction of Prenylated Flavonoids from Plant Material

The choice of extraction method and solvent is critical for maximizing the yield of target compounds. Prenylated flavonoids, being more lipophilic than their non-prenylated counterparts, often require less polar solvents for efficient extraction.

Protocol 1: Maceration Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots, or bark) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.

-

Solvent Selection: Choose a solvent of appropriate polarity. Methanol, ethanol, ethyl acetate, or a mixture of these with water are commonly used. For prenylated flavonoids, starting with a less polar solvent like ethyl acetate can be effective.

-

Extraction:

-

Place the powdered plant material in a large glass container with a lid.

-

Add the selected solvent in a 1:10 (w/v) ratio (e.g., 100 g of plant powder to 1 L of solvent).

-

Seal the container and let it stand at room temperature for 3-7 days, with occasional shaking.

-

-

Filtration and Concentration:

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Bioassay-Guided Fractionation

This strategy involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. This allows researchers to focus purification efforts on the fractions containing the bioactive compounds of interest.

Protocol 2: Liquid-Liquid Partitioning and Column Chromatography

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Separate the layers using a separatory funnel and collect each solvent fraction.

-

Evaporate the solvent from each fraction to obtain the n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions.

-

-

Bioassay: Test the biological activity (e.g., cytotoxicity, antimicrobial activity) of the crude extract and each fraction.

-

Column Chromatography of the Active Fraction:

-

Select the most active fraction for further separation.

-

Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20. The choice of stationary phase depends on the polarity of the compounds in the active fraction.

-

Dissolve the active fraction in a small volume of the initial mobile phase.

-

Load the sample onto the top of the column.

-

Elute the column with a mobile phase of gradually increasing polarity (gradient elution). For silica gel, a common gradient is a mixture of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the percentage of ethyl acetate. For Sephadex LH-20, methanol is a common eluent.

-

Collect the eluate in a series of fractions.

-

-

Monitoring and Pooling:

-

Monitor the fractions using Thin-Layer Chromatography (TLC).

-

Pool the fractions that show similar TLC profiles.

-

Evaporate the solvent from the pooled fractions.

-

-

Iterative Bioassays: Test the biological activity of each pooled fraction to identify the most active sub-fractions for further purification.

Caption: Bioassay-guided fractionation workflow.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used to isolate pure compounds from complex mixtures.

Protocol 3: Preparative HPLC Purification

-

Method Development:

-

Develop an analytical HPLC method to achieve good separation of the compounds in the active fraction. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

-

Optimize the gradient elution profile to achieve baseline separation of the target peaks.

-

-

Scaling Up to Preparative HPLC:

-

Use a preparative HPLC system equipped with a larger column of the same stationary phase.

-

Adjust the flow rate and injection volume according to the dimensions of the preparative column.

-

Inject the concentrated active fraction onto the preparative column.

-

-

Fraction Collection:

-

Monitor the elution profile using a UV detector at a wavelength where the flavonoids absorb (typically around 254 nm and 365 nm).

-

Collect the peaks corresponding to the target compounds using an automated fraction collector.

-

-

Purity Check:

-

Analyze the purity of each collected fraction using the analytical HPLC method developed earlier.

-

Pool the pure fractions of the same compound and evaporate the solvent to obtain the isolated pure compound.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Protocol 4: Spectroscopic Analysis for Structure Elucidation

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum (HR-MS) to determine the exact molecular weight and elemental composition of the compound.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide valuable information about the structure of the flavonoid skeleton and the nature and position of substituents.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C):

-

Acquire the ¹H NMR spectrum to determine the number and types of protons and their connectivity.

-

Acquire the ¹³C NMR spectrum to determine the number and types of carbon atoms.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule, including the position of the prenyl group.

-

-

-

Data Interpretation:

-

Analyze the MS and NMR data to piece together the complete chemical structure of the novel prenylated flavonoid.

-

Compare the spectroscopic data with that of known compounds from the literature to confirm the novelty of the isolated compound.

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which prenylated flavonoids exert their biological effects is crucial for their development as therapeutic agents. Many of these compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Its aberrant activation is implicated in many inflammatory diseases and cancers. Several prenylated flavonoids have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by prenylated flavonoids.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Prenylated flavonoids can modulate this pathway at various points.

Caption: Modulation of the MAPK signaling pathway by prenylated flavonoids.

A Modern Experimental Workflow for Discovery and Isolation

The integration of modern analytical techniques and computational tools has streamlined the process of discovering novel natural products. The following workflow illustrates a comprehensive approach, from plant material to a fully characterized novel prenylated flavonoid.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities | MDPI [mdpi.com]

- 4. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Semi-synthesis of 6-Prenylquercetin-3-Me Ether from Quercetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of 6-Prenylquercetin-3-Me ether, a derivative of the naturally occurring flavonoid quercetin. Prenylation and methylation of flavonoids can significantly alter their biological activities, potentially enhancing their therapeutic properties by increasing lipophilicity and modifying their interaction with biological targets. This protocol outlines a multi-step synthetic strategy involving selective protection of hydroxyl groups, regioselective prenylation, selective methylation, and final deprotection. The methods described are compiled from established procedures for flavonoid modification, offering a rational approach for the targeted synthesis of this compound for research and drug development purposes.

Introduction

Quercetin is a ubiquitous flavonoid found in many fruits and vegetables, known for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.[1] Chemical modification of the quercetin scaffold is a key strategy to overcome these limitations and to develop new derivatives with improved pharmacological profiles.

The introduction of a prenyl group can enhance the affinity of flavonoids for biological membranes and target proteins, often leading to increased bioactivity.[2][3] Similarly, methylation of specific hydroxyl groups can modulate the biological activity and metabolic stability of flavonoids. The target compound, this compound, combines these two structural modifications, making it a promising candidate for further biological evaluation.

This application note provides a comprehensive, step-by-step protocol for the semi-synthesis of this compound starting from commercially available quercetin. The described methodology relies on a series of regioselective reactions to achieve the desired substitution pattern.

Synthetic Strategy Overview

The semi-synthesis of this compound from quercetin is a multi-step process that requires careful control of regioselectivity. The proposed synthetic route is outlined below. This strategy involves the protection of reactive hydroxyl groups to direct the prenylation and methylation to the desired positions.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of intermediates and the final product.

Step 1: Selective Protection of Quercetin

To achieve regioselective prenylation and methylation, it is crucial to protect the more reactive hydroxyl groups of quercetin, particularly the 3'-, 4'-, 5-, and 7-OH groups. A multi-step protection strategy is proposed, starting with the protection of the catechol group.

Protocol 1a: Protection of the 3'- and 4'-Hydroxyl Groups.

This protocol is adapted from the procedure described by Li et al. for the selective protection of the catechol moiety using dichlorodiphenylmethane.[4]

-

To a stirred mixture of quercetin (1.0 g, 3.3 mmol) in diphenyl ether (30 mL), add dichlorodiphenylmethane (0.6 mL, 3.3 mmol).

-

Heat the reaction mixture to 175 °C for 30 minutes.

-

Cool the mixture to room temperature and add petroleum ether (100 mL) to precipitate the product.

-

Filter the solid and purify by column chromatography (ethyl acetate/petroleum ether gradient) to yield 2-(2,2-diphenylbenzo[d]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one.

Protocol 1b: Protection of the 3- and 7-Hydroxyl Groups.

This protocol is adapted from the procedure for protecting the 3- and 7-hydroxyl groups with methoxymethyl (MOM) chloride.

-

To a stirred mixture of the product from Protocol 1a (1.5 g, 3.2 mmol) and potassium carbonate (1.8 g, 13.0 mmol) in dry acetone (50 mL), add chloromethyl methyl ether (MOMCl) (0.73 mL, 9.6 mmol) at room temperature.

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (ethyl acetate/petroleum ether gradient) to yield the protected quercetin intermediate.

Step 2: Regioselective C6-Prenylation

The C6-prenylation can be achieved through a Claisen rearrangement of an O-prenylated precursor.

Protocol 2: C6-Prenylation.

This protocol is a conceptual adaptation based on the principles of O-prenylation followed by a Montmorillonite K10-catalyzed Claisen rearrangement for regioselective C6-prenylation.

-

The protected quercetin intermediate from Step 1b is first O-prenylated at the 5-position. To a solution of the intermediate in a suitable solvent (e.g., acetone), add potassium carbonate and prenyl bromide. The reaction is stirred at room temperature until completion as monitored by TLC.

-

The resulting 5-O-prenyl derivative is then subjected to a Claisen rearrangement. The compound is dissolved in a suitable solvent and treated with Montmorillonite K10 clay as a catalyst. The mixture is stirred at an elevated temperature to promote the intramolecular shift, leading to the C6-prenylated product.

-

The catalyst is removed by filtration, and the product is purified by column chromatography.

Step 3: Selective 3-O-Methylation

With the C6 position now occupied by a prenyl group and other hydroxyls protected, the 3-OH group (which was protected as a MOM ether) needs to be deprotected and then methylated. Alternatively, if a protection strategy leaving the 3-OH free is employed, direct methylation can be performed. Assuming the MOM group at the 3-position is labile under acidic conditions, a selective deprotection followed by methylation is proposed.

Protocol 3: 3-O-Methylation.

This protocol is adapted from general flavonoid methylation procedures.

-

Selectively deprotect the 3-O-MOM group using mild acidic conditions.

-

To a solution of the 3-hydroxy-6-prenyl protected intermediate in dry N,N-dimethylformamide (DMF), add potassium carbonate and dimethyl sulfate (or methyl iodide).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3-O-methylated intermediate.

Step 4: Deprotection

The final step is the removal of all protecting groups to yield this compound.

Protocol 4: Final Deprotection.

The deprotection conditions will depend on the protecting groups used. For the diphenylmethylene and MOM groups, a two-step deprotection is necessary.

-

Removal of the diphenylmethylene group can be achieved by catalytic hydrogenation (e.g., Pd/C, H₂ atmosphere in THF/EtOH).

-

Removal of the remaining MOM groups can be accomplished by treatment with hydrochloric acid in an ether/dichloromethane mixture.

-

After deprotection, the final product, this compound, is purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the key reaction steps, compiled from analogous transformations reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Summary of Reaction Conditions and Expected Yields.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |